Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate
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Overview
Description
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, which is crucial for subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using acidic conditions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropane ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating its incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with a propanoic acid moiety instead of a cyclopropane ring.
(S)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid: Another similar compound with a propanoic acid structure.
Uniqueness
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecular architectures that are not easily accessible with other compounds.
Properties
Molecular Formula |
C18H25NO4 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl (2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-5-14-11-18(14,19-16(21)23-17(2,3)4)15(20)22-12-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,19,21)/t14-,18?/m0/s1 |
InChI Key |
GOBGHHGEGNHPAP-PIVQAISJSA-N |
Isomeric SMILES |
CC[C@H]1CC1(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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